molecular formula C13H12N2O2S B5850998 3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid

3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid

Cat. No.: B5850998
M. Wt: 260.31 g/mol
InChI Key: VURXFXRVBVKXIE-UHFFFAOYSA-N
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Description

3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid is a compound that features a benzoic acid moiety linked to a 4-methylpyrimidin-2-yl group via a thioether linkage

Mechanism of Action

Target of Action

It is known that similar compounds have shown interaction with proteins such as oxidoreductase . These proteins play crucial roles in various biochemical reactions, including oxidation-reduction processes.

Mode of Action

This interaction could potentially alter the target’s activity, leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

Given its potential interaction with proteins like oxidoreductase , it could be involved in various biochemical pathways, including those related to oxidation-reduction processes.

Pharmacokinetics

It is known that similar compounds have been found to be slightly soluble in dmso and methanol when heated . This suggests that the compound could potentially be absorbed and distributed in the body. The metabolism and excretion of this compound would need further investigation.

Result of Action

Similar compounds have shown antibacterial and antifungal activity , suggesting that this compound could potentially have similar effects.

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , indicating that temperature and atmospheric conditions could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid typically involves the reaction of 4-methylpyrimidine-2-thiol with a benzoic acid derivative. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a benzoic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid is unique due to its specific thioether linkage and the presence of both a benzoic acid moiety and a 4-methylpyrimidin-2-yl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-5-6-14-13(15-9)18-8-10-3-2-4-11(7-10)12(16)17/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURXFXRVBVKXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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